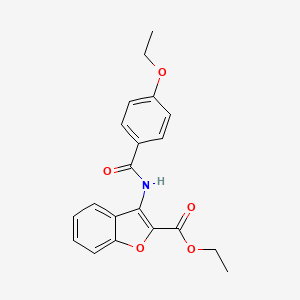

Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[(4-ethoxybenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-3-24-14-11-9-13(10-12-14)19(22)21-17-15-7-5-6-8-16(15)26-18(17)20(23)25-4-2/h5-12H,3-4H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBGUGTXXIOHPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with benzofuran-2-carboxylic acid under acidic conditions to form the intermediate 4-ethoxybenzamido-benzofuran-2-carboxylic acid. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzofuran derivatives .

Scientific Research Applications

Chemistry

Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of more complex molecules. It is particularly useful in creating derivatives that may exhibit enhanced biological activities or novel properties.

Biology

The compound exhibits notable biological activity, making it a candidate for various studies:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be explored further for potential therapeutic applications against infectious diseases.

- Anticancer Potential : Research indicates that derivatives of benzofuran compounds can exhibit selective cytotoxicity against cancer cell lines. This compound may share similar properties, warranting further investigation into its mechanisms of action against tumorigenic cells.

Medicine

Ongoing research aims to explore the therapeutic applications of this compound:

- Drug Development : Its unique chemical structure positions it as a potential candidate for developing new drugs targeting various diseases. Studies are focusing on its pharmacokinetics, absorption rates, and interaction with biological targets.

- Therapeutic Compositions : The compound may be utilized in formulations aimed at treating inflammatory diseases or conditions influenced by cytokine activity, as suggested by related research on benzofuran derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activities and potential applications of this compound:

-

Cytotoxicity Studies :

- A study evaluated the cytotoxic effects of various benzofuran derivatives on human cancer cell lines, demonstrating significant activity in inhibiting cell proliferation with IC50 values comparable to established anticancer agents.

-

Mechanistic Insights :

- Research focused on the interaction between this compound and specific enzymes involved in cancer metabolism revealed that it could inhibit key metabolic pathways, leading to reduced tumor growth.

-

Pharmacokinetic Studies :

- Initial pharmacokinetic evaluations suggested favorable absorption and distribution characteristics, indicating its potential for further therapeutic development.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity. The ethoxybenzamido group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-(4-methoxybenzamido)benzofuran-2-carboxylate

- Ethyl 3-(4-ethoxyphenylamino)benzofuran-2-carboxylate

- Ethyl 3-(4-ethoxybenzoylamino)benzofuran-2-carboxylate

Uniqueness

Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate is unique due to the presence of the ethoxybenzamido group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity for certain molecular targets, making it distinct from other similar compounds .

Biological Activity

Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluations, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical pathways that typically involve the coupling of benzofuran derivatives with ethoxybenzamide. The general reaction scheme includes:

- Formation of Benzofuran Derivative :

- The initial step involves the synthesis of benzofuran-2-carboxylic acid derivatives.

- Amidation Reaction :

- The benzofuran derivative is then reacted with 4-ethoxybenzoyl chloride or a similar reagent to form the amide bond.

- Esterification :

- The final product is obtained by esterifying the carboxylic acid group with ethanol.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae

- Fungi : Candida albicans, Aspergillus flavus

The compound demonstrated notable activity, with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents. For example, in one study, several benzofuran derivatives exhibited MIC values ranging from 32 to 128 µg/mL against the tested pathogens .

Enzymatic Inhibition

In addition to antimicrobial effects, this compound has shown promise as an inhibitor of specific enzymes related to metabolic disorders. Notably, it was evaluated for its inhibitory effect on α-glucosidase, an enzyme involved in carbohydrate metabolism.

The compound's IC50 values indicated strong inhibitory potential, with some derivatives achieving IC50 values significantly lower than those of standard drugs used in diabetes management (e.g., acarbose) .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. This compound was tested on normal human cell lines (e.g., 3T3 cells). Results indicated that at concentrations up to 150 µM, the compound exhibited low cytotoxicity, suggesting a favorable therapeutic index .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

- Study on Antimicrobial Properties :

- Enzyme Inhibition Study :

- Cytotoxicity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.